DL-TBOA

Description

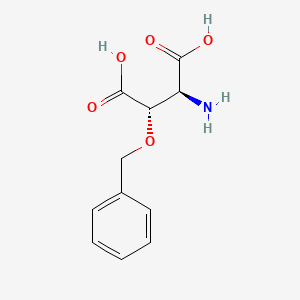

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 |

Source

|

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 |

Source

|

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Threo-β-benzyloxyaspartate (DL-TBOA): A Comprehensive Technical Guide to its Function as a Competitive Inhibitor of Excitatory Amino Acid Transporters (EAATs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Threo-β-benzyloxyaspartate (DL-TBOA) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive and non-transportable antagonist of Excitatory Amino Acid Transporters (EAATs), DL-TBOA plays a crucial role in elucidating the physiological and pathological functions of glutamate transport. By blocking the reuptake of glutamate from the synaptic cleft and extrasynaptic spaces, DL-TBOA elevates extracellular glutamate concentrations, thereby modulating synaptic transmission and neuronal excitability. This technical guide provides an in-depth overview of DL-TBOA, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and the key signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of glutamatergic neurotransmission and associated neurological disorders.

Introduction to DL-TBOA and Excitatory Amino Acid Transporters (EAATs)

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its extracellular concentration is tightly regulated by a family of sodium-dependent glutamate transporters known as Excitatory Amino Acid Transporters (EAATs).[1] There are five subtypes of EAATs: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. These transporters are crucial for maintaining low ambient glutamate levels, preventing excitotoxicity, and ensuring high-fidelity synaptic transmission.[1]

DL-TBOA is a synthetic analog of L-aspartate that acts as a competitive inhibitor at the glutamate binding site of all EAAT subtypes.[2] A key feature of DL-TBOA is that it is not transported across the cell membrane, making it a pure antagonist.[3][4][5] This property allows for the specific investigation of the consequences of EAAT blockade without the confounding effects of substrate transport. Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors further enhances its utility as a research tool.[3][4]

Quantitative Inhibitory Profile of DL-TBOA

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for DL-TBOA against human EAATs. These values have been determined using various experimental systems, including transfected cell lines and oocyte expression systems.

Table 1: IC50 Values of DL-TBOA for Human EAAT Subtypes

| EAAT Subtype | IC50 (μM) | Experimental System | Reference |

| EAAT1 | 70 | HEK293 cells | [3][4][5] |

| EAAT2 | 6 | HEK293 cells | [3][4][5] |

| EAAT3 | 6 | HEK293 cells | [3][4][5] |

| EAAT1 | 22 nM (TFB-TBOA) | Transiently expressing cells | [2] |

| EAAT2 | 17 nM (TFB-TBOA) | Transiently expressing cells | [2] |

| EAAT3 | 300 nM (TFB-TBOA) | Transiently expressing cells | [2] |

Table 2: Ki Values of DL-TBOA for Human EAAT Subtypes

| EAAT Subtype | Ki (μM) | Experimental System | Reference |

| EAAT1 | 42 | COS-1 cells ([14C]glutamate uptake) | [6] |

| EAAT2 | 5.7 | COS-1 cells ([14C]glutamate uptake) | [6] |

| EAAT1 | 2.9 | HEK293 cells ([3H]-d-Asp uptake) | [3][4] |

| EAAT2 | 2.2 | HEK293 cells ([3H]-d-Asp uptake) | [3][4] |

| EAAT3 | 9.3 | HEK293 cells ([3H]-d-Asp uptake) | [3][4] |

| EAAT4 | 4.4 | Not Specified | [3][4][5][6] |

| EAAT5 | 3.2 | Not Specified | [3][4][5][6] |

Note: TFB-TBOA is a more potent analog of DL-TBOA.

Experimental Protocols

Radiotracer Uptake Assay for Measuring EAAT Inhibition

This protocol describes a common method to quantify the inhibitory effect of DL-TBOA on EAAT activity using a radiolabeled substrate, such as [³H]-D-aspartate or [¹⁴C]-glutamate.

3.1.1. Materials

-

Cell line expressing the EAAT subtype of interest (e.g., HEK293 or COS-1 cells)

-

Cell culture medium and supplements

-

DL-TBOA

-

Radiolabeled substrate ([³H]-D-aspartate or [¹⁴C]-glutamate)

-

Uptake buffer (e.g., Krebs-Henseleit buffer)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

3.1.2. Procedure

-

Cell Culture: Plate the EAAT-expressing cells in multi-well plates and grow to a confluent monolayer.

-

Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.

-

Pre-incubation: Incubate the cells with varying concentrations of DL-TBOA (or vehicle control) in uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the specific EAAT subtype.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure initial velocity conditions.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor). Plot the percentage of inhibition against the logarithm of the DL-TBOA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology to Study Synaptic Currents

This protocol outlines the use of DL-TBOA in whole-cell patch-clamp recordings to investigate its effects on synaptic transmission, particularly on NMDA receptor-mediated currents.

3.2.1. Materials

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for the patch pipette

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

DL-TBOA stock solution

-

Pharmacological agents to isolate specific synaptic currents (e.g., CNQX to block AMPA receptors, picrotoxin to block GABAA receptors)

3.2.2. Procedure

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Recording Setup: Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Baseline Recording: Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) in response to stimulation of afferent fibers. Isolate NMDA receptor-mediated EPSCs by including AMPA and GABAA receptor antagonists in the aCSF.

-

DL-TBOA Application: Bath-apply DL-TBOA at a known concentration (e.g., 10-100 µM) to the preparation.

-

Post-TBOA Recording: Record synaptic activity in the presence of DL-TBOA.

-

Data Analysis: Compare the amplitude, decay kinetics, and frequency of the synaptic currents before and after DL-TBOA application. An increase in the duration and amplitude of NMDA receptor-mediated EPSCs is expected due to glutamate spillover.

Excitotoxicity Assay using Propidium Iodide

This protocol describes a method to assess neuronal cell death induced by EAAT inhibition with DL-TBOA using the fluorescent dye propidium iodide (PI). PI is a nuclear stain that is excluded by viable cells but can enter and stain the nucleus of cells with compromised membranes.

3.3.1. Materials

-

Primary neuronal cultures or organotypic slice cultures

-

Neurobasal medium or other suitable culture medium

-

DL-TBOA

-

Propidium iodide (PI) stock solution

-

Fluorescence microscope or plate reader

3.3.2. Procedure

-

Cell Culture: Plate primary neurons or prepare organotypic slice cultures and maintain them in appropriate culture conditions.

-

Treatment: Treat the cultures with varying concentrations of DL-TBOA for a specified duration (e.g., 24-48 hours). Include a vehicle control group.

-

PI Staining: Add PI to the culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.

-

Imaging/Quantification:

-

Microscopy: Capture fluorescent images of the cultures. The number of red fluorescent nuclei (PI-positive) indicates the number of dead cells.

-

Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation/617 nm emission).

-

-

Data Analysis: Quantify the number of PI-positive cells or the fluorescence intensity and compare the values between the DL-TBOA-treated and control groups. This will provide a measure of the extent of excitotoxic cell death induced by EAAT inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway: DL-TBOA-Induced Glutamate Spillover and Extrasynaptic NMDA Receptor Activation

Inhibition of EAATs by DL-TBOA leads to the accumulation of glutamate in the extracellular space. This excess glutamate can diffuse out of the synaptic cleft, a phenomenon known as "glutamate spillover," and activate extrasynaptic NMDA receptors (NMDARs).[7] The activation of these extrasynaptic NMDARs triggers a distinct signaling cascade that is often associated with excitotoxicity and cell death.[4][5]

Caption: DL-TBOA signaling cascade.

Experimental Workflow: Investigating the Effect of DL-TBOA on Synaptic Plasticity

This workflow illustrates a typical experimental design to study how EAAT inhibition with DL-TBOA affects long-term potentiation (LTP), a cellular model of learning and memory.

Caption: LTP experimental workflow.

Experimental Workflow: Quantifying DL-TBOA-Induced Excitotoxicity

This workflow outlines a standard procedure to quantify neuronal death induced by DL-TBOA in primary neuronal cultures.

References

- 1. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Molecular mechanisms of calcium-dependent excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]

- 5. Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astrocytic Control of Glutamate Spillover and Extrasynaptic NMDA Receptor Activation: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of DL-TBOA for Excitatory Amino Acid Transporter (EAAT) Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent, non-transportable competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). Understanding the subtype selectivity of this tool compound is critical for the accurate interpretation of experimental results in neuroscience and for its potential application in drug discovery programs targeting glutamatergic signaling.

Quantitative Selectivity Profile of DL-TBOA

The inhibitory activity of DL-TBOA has been quantified against the five main EAAT subtypes (EAAT1-5) using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its potency across the different transporter isoforms.

Table 1: IC50 Values of DL-TBOA for EAAT Subtypes

| EAAT Subtype | IC50 (µM) | Cell System | Assay Type | Reference(s) |

| EAAT1 (Glast) | 70 | Not Specified | Not Specified | [1][2][3][4][5][6][7] |

| EAAT2 (GLT-1) | 6 | Not Specified | Not Specified | [1][2][3][4][5][6][7] |

| EAAT3 (EAAC1) | 6 | Not Specified | Not Specified | [1][2][3][4][5][6][7] |

Table 2: Ki Values of DL-TBOA for EAAT Subtypes

| EAAT Subtype | Ki (µM) | Cell System | Assay Type | Reference(s) |

| EAAT1 | 42 | COS-1 cells | [14C]glutamate uptake | [2][3][6][8] |

| EAAT1 | 2.9 | HEK293 cells | [3H]-d-Asp uptake | [5] |

| EAAT2 | 5.7 | COS-1 cells | [14C]glutamate uptake | [2][3][6][8] |

| EAAT2 | 2.2 | HEK293 cells | [3H]-d-Asp uptake | [5] |

| EAAT3 | 9.3 | HEK293 cells | [3H]-d-Asp uptake | [5] |

| EAAT4 | 4.4 | Not Specified | Not Specified | [1][2][3][4][5][6] |

| EAAT5 | 3.2 | Not Specified | Not Specified | [1][2][3][4][5][6] |

Note: Variations in reported values can be attributed to different experimental conditions, such as the cell line used, the radiolabeled substrate, and incubation times.

Experimental Protocols for Determining EAAT Inhibitor Selectivity

The determination of the inhibitory potency and selectivity of compounds like DL-TBOA for EAAT subtypes relies on a variety of robust experimental techniques. The most common methods are radioligand uptake assays, fluorescence-based membrane potential assays, and electrophysiological recordings.

Radioligand Uptake Assay

This is a direct functional assay that measures the inhibition of the transport of a radiolabeled substrate (e.g., [3H]-D-aspartate or [14C]glutamate) into cells expressing a specific EAAT subtype.

Detailed Methodology:

-

Cell Culture: Cells (e.g., HEK293 or COS-1) are transiently or stably transfected with the cDNA of the desired human or rodent EAAT subtype (EAAT1, EAAT2, EAAT3, etc.). The cells are cultured to form a confluent monolayer in multi-well plates.

-

Assay Buffer: A modified phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) containing physiological concentrations of ions (NaCl, KCl, MgCl2, CaCl2) and D-glucose is used. The pH is adjusted to 7.4.

-

Inhibition Assay:

-

The cell monolayer is washed twice with the assay buffer.

-

Cells are pre-incubated for a defined period (e.g., 10-15 minutes) at 37°C with varying concentrations of the inhibitor (DL-TBOA).

-

The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]-D-aspartate).

-

The incubation continues for a specific duration (e.g., 4-12 minutes) at 37°C.

-

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate. The cells are then lysed using a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).

-

Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Fluorescence-Based Membrane Potential (FLIPR) Assay

This high-throughput assay indirectly measures EAAT activity by detecting changes in membrane potential associated with the electrogenic nature of glutamate transport. The transport of glutamate is coupled to the influx of Na+ ions, leading to membrane depolarization, which can be monitored with a voltage-sensitive fluorescent dye.

Detailed Methodology:

-

Cell Plating and Dye Loading: Cells expressing the target EAAT subtype are plated in a multi-well plate. On the day of the experiment, the cells are loaded with a fluorescent membrane potential indicator dye for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Compound Preparation: A plate containing various concentrations of the test compound (DL-TBOA) is prepared.

-

FLIPR Measurement: The cell plate and the compound plate are placed in a FLIPR instrument. The instrument first measures the baseline fluorescence. It then adds the inhibitor from the compound plate to the cell plate and continues to monitor the fluorescence. After a short incubation with the inhibitor, a fixed concentration of a glutamate receptor agonist is added to stimulate the transporter, and the change in fluorescence is recorded over time.

-

Data Analysis: The inhibitory effect of DL-TBOA is determined by its ability to block the glutamate-induced change in fluorescence. IC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the transporter-associated currents and is considered the gold standard for characterizing the mechanism of action of EAAT inhibitors.

Detailed Methodology:

-

Cell Preparation: Cells expressing the EAAT subtype of interest are prepared for electrophysiological recording. This can be done in cultured cells or in brain slices.

-

Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the whole-cell currents.

-

Current Measurement: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). Glutamate or another EAAT substrate is applied to the cell to evoke an inward current, which is mediated by the co-transport of Na+ and glutamate.

-

Inhibitor Application: DL-TBOA is applied at various concentrations, and its effect on the glutamate-evoked current is measured. A competitive inhibitor like DL-TBOA will reduce the amplitude of the current without being transported itself.

-

Data Analysis: The percentage of inhibition of the glutamate-evoked current is plotted against the concentration of DL-TBOA to determine the IC50 value.

Visualizations

Experimental Workflow for Determining EAAT Inhibitor Selectivity

Caption: A flowchart illustrating the key steps in determining the selectivity profile of an EAAT inhibitor like DL-TBOA.

Signaling Pathway of DL-TBOA-Mediated EAAT Inhibition

References

- 1. How do Glutamate Transporters Function as Transporters and Ion Channels? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate Transporters and Mitochondria: Signaling, Co-compartmentalization, Functional Coupling, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moldevkb.blob.core.windows.net [moldevkb.blob.core.windows.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]

- 8. apexbt.com [apexbt.com]

The Potent Glutamate Transporter Inhibitor DL-TBOA: A Technical Guide to Ki, IC50 Values, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory properties of DL-threo-β-benzyloxyaspartate (DL-TBOA) on glutamate transporters (EAATs). It includes a detailed summary of its K_i and IC50 values, step-by-step experimental protocols for their determination, and a visual representation of the associated signaling pathways.

Core Data: K_i and IC50 Values of DL-TBOA

DL-TBOA is a potent, competitive, and non-transportable inhibitor of all five subtypes of excitatory amino acid transporters (EAAT1-5). Its inhibitory activity, quantified by the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50), varies across the different transporter subtypes. The following tables summarize the reported values from various studies.

| Transporter Subtype | IC50 (μM) | Cell Line/System | Notes |

| EAAT1 (GLAST) | 70[1][2][3][4] | - | |

| EAAT2 (GLT-1) | 6[1][2][3][4] | - | |

| EAAT3 (EAAC1) | 6[1][2][3][4] | - |

| Transporter Subtype | K_i (μM) | Cell Line/System | Assay |

| EAAT1 (GLAST) | 2.9[1][2] | HEK293 cells | [³H]-d-Asp uptake |

| 42[3][5] | COS-1 cells | [¹⁴C]glutamate uptake | |

| EAAT2 (GLT-1) | 2.2[1][2] | HEK293 cells | [³H]-d-Asp uptake |

| 5.7[3][5] | COS-1 cells | [¹⁴C]glutamate uptake | |

| EAAT3 (EAAC1) | 9.3[1][2] | HEK293 cells | [³H]-d-Asp uptake |

| EAAT4 | 4.4[1][2][3][4] | - | - |

| EAAT5 | 3.2[1][2][3][4] | - | - |

Experimental Protocols

The determination of K_i and IC50 values for EAAT inhibitors like DL-TBOA typically involves radiolabeled substrate uptake assays. The following is a generalized protocol based on methods described in the literature, primarily using [³H]-D-aspartate as the substrate. D-aspartate is a substrate for EAATs but is not significantly metabolized, making it a reliable tracer for transporter activity.

Protocol: Determination of IC50 for DL-TBOA using [³H]-D-Aspartate Uptake Assay in Transfected Mammalian Cells

This protocol is designed for mammalian cell lines (e.g., HEK293 or COS-7) transiently or stably expressing a specific human EAAT subtype.

Materials:

-

HEK293 or COS-7 cells transfected with the EAAT subtype of interest

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

[³H]-D-aspartate (radiolabeled substrate)

-

Unlabeled D-aspartate (for determining non-specific uptake)

-

DL-TBOA stock solution (in DMSO or aqueous buffer)

-

Scintillation fluid

-

96-well cell culture plates

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Cell Culture and Seeding:

-

Culture the transfected cells in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a density of 50,000-100,000 cells per well and allow them to adhere overnight.

-

-

Preparation of Reagents:

-

Prepare a range of concentrations of DL-TBOA by serial dilution in the assay buffer. The final concentrations should bracket the expected IC50 value.

-

Prepare the [³H]-D-aspartate working solution in the assay buffer at a concentration close to the K_m of the transporter for D-aspartate.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add the various concentrations of DL-TBOA to the wells. For control wells (total uptake), add assay buffer alone. For non-specific uptake control wells, add a high concentration of unlabeled D-aspartate (e.g., 1 mM).

-

Pre-incubate the cells with the inhibitors for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the [³H]-D-aspartate working solution to each well.

-

Incubate for a specific time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific transporter subtype.

-

-

Termination of Uptake and Cell Lysis:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 30-60 minutes at room temperature.

-

-

Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (CPM in the presence of excess unlabeled D-aspartate) from all other readings.

-

Plot the percentage of inhibition against the logarithm of the DL-TBOA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflows

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an EAAT inhibitor.

Signaling Pathway: Consequences of EAAT Inhibition by DL-TBOA

Inhibition of glutamate transporters by DL-TBOA leads to an accumulation of extracellular glutamate. This excess glutamate can then over-activate postsynaptic glutamate receptors, leading to a cascade of downstream signaling events, which can ultimately result in excitotoxicity and neuronal cell death.

References

DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Comprehensive Technical Guide on its Interaction with Excitatory Amino Acid Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely utilized pharmacological tool, serves as a competitive antagonist of excitatory amino acid transporters (EAATs). This technical guide provides an in-depth analysis of DL-TBOA, focusing on its transportability, inhibitory kinetics, and the experimental methodologies used to characterize its interaction with EAATs. Quantitative data on its inhibitory potency across EAAT subtypes are presented, along with detailed experimental protocols. Furthermore, the downstream signaling consequences of EAAT inhibition by DL-TBOA are elucidated through signaling pathway diagrams. This document is intended to be a comprehensive resource for researchers in neuroscience and drug development investigating the roles of EAATs in physiological and pathological processes.

Introduction: The Role of Excitatory Amino Acid Transporters

Excitatory amino acid transporters (EAATs) are a family of five sodium-dependent glutamate/aspartate transporters, designated as EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.[1][2][3][4] These transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By rapidly clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high fidelity of synaptic transmission.[1][2][4] Given their critical role, EAATs are significant targets for understanding neurological disorders and for the development of novel therapeutics.

DL-TBOA: A Non-Transportable EAAT Inhibitor

A key characteristic of an EAAT inhibitor is whether it is a substrate for the transporter (transportable) or simply blocks the transporter without being translocated (non-transportable). DL-TBOA is widely characterized as a competitive, non-transportable blocker of all EAAT subtypes.[1][2][3][5][6][7] This property makes it an invaluable tool for isolating the effects of transporter inhibition from the potential confounding effects of substrate transport, such as heteroexchange.

Electrophysiological studies in Xenopus laevis oocytes expressing human EAAT1 or EAAT2 have shown that DL-TBOA does not induce the inward currents typically associated with substrate transport.[8] Instead, it effectively reduces the glutamate-induced currents, confirming its role as a blocker.[8]

However, it is worth noting that one study has suggested that at high concentrations (above 10 μM), DL-TBOA may act as a substrate in astrocytes, leading to complex effects on glutamate uptake reversal.[9] At lower concentrations (≤ 10 μM), it effectively blocks uptake reversal.[9] This concentration-dependent duality in astrocytes highlights the importance of careful dose consideration in experimental design.

Quantitative Analysis of EAAT Inhibition by DL-TBOA

DL-TBOA exhibits broad-spectrum inhibitory activity across the five EAAT subtypes. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, providing a quantitative basis for its use in experimental settings.

Table 1: IC50 Values of DL-TBOA for EAAT Subtypes

| EAAT Subtype | IC50 (μM) | Cell System/Assay |

| EAAT1 (human) | 70 | COS-1 cells, [14C]glutamate uptake |

| EAAT2 (human) | 6 | COS-1 cells, [14C]glutamate uptake |

| EAAT3 (human) | 6 | COS-1 cells, [14C]glutamate uptake |

Data sourced from multiple publications.[1][2][3][5][6]

Table 2: Ki Values of DL-TBOA for EAAT Subtypes

| EAAT Subtype | Ki (μM) | Cell System/Assay |

| EAAT1 (human) | 42 | COS-1 cells, [14C]glutamate uptake |

| EAAT2 (human) | 5.7 | COS-1 cells, [14C]glutamate uptake |

| EAAT4 (human) | 4.4 | Xenopus oocytes, electrophysiology |

| EAAT5 (human) | 3.2 | Xenopus oocytes, electrophysiology |

Data sourced from multiple publications.[1][2][3][5][6][8]

These data demonstrate that DL-TBOA is a potent inhibitor of EAAT2, EAAT3, EAAT4, and EAAT5, with a somewhat lower potency for EAAT1.

Experimental Protocols for Studying DL-TBOA

The characterization of DL-TBOA's interaction with EAATs relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for key experiments.

Radiolabeled Substrate Uptake Assay in Cultured Cells

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [3H]-D-aspartate or [14C]-glutamate, into cells expressing a specific EAAT subtype.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.

-

Transfect the cells with a plasmid encoding the human EAAT subtype of interest. Allow for protein expression for 24-48 hours.

-

-

Assay Preparation:

-

Plate the transfected cells in 24- or 48-well plates.

-

Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 5.6 glucose, and 25 HEPES, pH 7.4).

-

-

Inhibition Assay:

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with varying concentrations of DL-TBOA (or vehicle control) in KRH buffer for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate (e.g., 50 nM [3H]-D-aspartate) to each well.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of DL-TBOA relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Electrophysiological Recording in Xenopus laevis Oocytes

This technique measures the ion currents associated with EAAT activity and is particularly useful for distinguishing between transportable and non-transportable inhibitors.

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the desired human EAAT subtype.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.5).

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Experimental Procedure:

-

Record the baseline current in the standard recording solution.

-

Apply a saturating concentration of glutamate (e.g., 100 μM) to induce an inward current.

-

After washing out the glutamate, co-apply varying concentrations of DL-TBOA with the same concentration of glutamate.

-

To test for transportability, apply DL-TBOA alone and observe for any induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-induced inward current in the absence and presence of DL-TBOA.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.

-

The absence of a significant inward current upon application of DL-TBOA alone indicates that it is a non-transportable inhibitor.

-

In Vivo Microdialysis

Microdialysis allows for the sampling of extracellular fluid from the brain of a living animal, providing a measure of how EAAT inhibition affects neurotransmitter levels in real-time.

Protocol:

-

Animal Surgery and Probe Implantation:

-

Anesthetize a rodent (e.g., rat, mouse) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, striatum).

-

Allow the animal to recover for at least 24 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Administer DL-TBOA systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples to measure the effect of DL-TBOA on extracellular glutamate levels.

-

-

Sample Analysis:

-

Analyze the concentration of glutamate and other amino acids in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

-

Data Analysis:

-

Express the post-drug amino acid concentrations as a percentage of the baseline levels.

-

Analyze the time course and magnitude of the DL-TBOA-induced changes in extracellular glutamate.

-

Signaling Pathways and Experimental Workflows

The inhibition of EAATs by DL-TBOA has significant downstream consequences, primarily due to the accumulation of extracellular glutamate. This can lead to the over-activation of glutamate receptors and subsequent excitotoxicity.

Signaling Pathway of EAAT Inhibition

The following diagram illustrates the primary signaling pathway initiated by EAAT inhibition.

Caption: Signaling cascade initiated by DL-TBOA-mediated EAAT inhibition.

Experimental Workflow for Investigating EAAT Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel EAAT inhibitor.

Caption: A typical experimental workflow for the development of EAAT inhibitors.

Conclusion

DL-TBOA is a potent, non-transportable inhibitor of excitatory amino acid transporters, making it an indispensable tool in neuroscience research. Its well-characterized inhibitory profile across all EAAT subtypes allows for the precise manipulation of glutamatergic neurotransmission. The experimental protocols detailed in this guide provide a robust framework for investigating the function of EAATs and for the screening and characterization of novel EAAT inhibitors. A thorough understanding of the downstream signaling consequences of EAAT inhibition is critical for elucidating the role of these transporters in both normal brain function and in the pathophysiology of neurological and psychiatric disorders. This guide serves as a comprehensive resource to facilitate further research in this vital area.

References

- 1. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 4. scbt.com [scbt.com]

- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Characterization of Prodrug-like Inhibitors for Preventing Glutamate Efflux through Reverse Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of DL-TBOA on Extracellular Glutamate Levels

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of excitatory amino acid transporters (EAATs). It details the compound's mechanism of action, its quantitative impact on extracellular glutamate concentrations, the resultant physiological and pathophysiological consequences, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

DL-TBOA is a competitive, non-transportable antagonist of excitatory amino acid transporters. Its primary function is to block the reuptake of glutamate from the extracellular space into neurons and glial cells, thereby increasing the concentration and residence time of glutamate in the synaptic cleft and extrasynaptic space.

1.1 Transporter Specificity and Potency

DL-TBOA exhibits broad-spectrum activity against multiple EAAT subtypes, albeit with varying potencies. It is a potent blocker of all five known EAAT subtypes.[1] The inhibitory constants (Kᵢ) and IC₅₀ values, which represent the concentration of DL-TBOA required to inhibit 50% of transporter activity, are summarized below. It is particularly potent against EAAT2, the most abundant glutamate transporter in the central nervous system.[2]

| Transporter Subtype | Common Location | IC₅₀ or Kᵢ Value (μM) | Reference |

| EAAT1 (GLAST) | Glial Cells | 70 (IC₅₀) | [3] |

| 42 (Kᵢ) | [2] | ||

| 2.9 (Kᵢ) | |||

| EAAT2 (GLT-1) | Glial Cells | 6 (IC₅₀) | [3] |

| 5.7 (Kᵢ) | [2] | ||

| 2.2 (Kᵢ) | |||

| EAAT3 (EAAC1) | Neurons | 6 (IC₅₀) | [3] |

| 9.3 (Kᵢ) | |||

| EAAT4 | Neurons (e.g., Purkinje cells) | 4.4 (Kᵢ) | [3] |

| EAAT5 | Retina | 3.2 (Kᵢ) | [3] |

1.2 Non-Transportable Nature

A critical feature of DL-TBOA is that it is a non-transportable inhibitor.[4] Unlike substrate-type inhibitors (e.g., L-trans-pyrrolidine-2,4-dicarboxylate, t-PDC) that can be transported into the cell and cause glutamate release via heteroexchange, DL-TBOA blocks the transporter without being a substrate itself. This was demonstrated electrophysiologically, where application of DL-TBOA to astrocytes blocked synaptically evoked transporter currents without inducing an inward current characteristic of transport.[5][6] This makes DL-TBOA a valuable tool for isolating the effects of uptake inhibition from other confounding factors.

Figure 1: Mechanism of DL-TBOA Action at the Synapse.

Quantitative Effects on Extracellular Glutamate

The primary and most direct consequence of administering DL-TBOA is a rapid and significant elevation of extracellular glutamate concentrations. The magnitude of this increase depends on the concentration of DL-TBOA used, the experimental preparation, and the brain region under investigation.

| Study System | DL-TBOA Conc. | Measurement Method | Baseline [Glu]ₒ | Post-TBOA [Glu]ₒ | Fold Increase | Key Finding | Reference |

| Rat Hippocampal Slices | 50 μM | Enzyme-coated microelectrode | 61 ± 4 nM | 220 ± 3 nM | ~3.6x | Significant increase in ambient glutamate levels within 15 minutes. | [5] |

| Rat Organotypic Hippocampal Slices | 200 μM | NMDAR currents as a biosensor | Not directly quantified | Estimated at 200-300 nM | >100x (est. over basal) | Rapid, Ca²⁺-independent increase, unmasking a continuous non-vesicular glutamate turnover. | [5][6] |

| Rat Locus Coeruleus Slices | 100 μM | Extracellular recording | Not quantified | Not quantified | - | Increased spontaneous firing rate by 72%, indicating elevated tonic glutamate. | [7] |

Cellular and Network Consequences of EAAT Inhibition

The accumulation of extracellular glutamate following DL-TBOA application triggers a cascade of downstream events, affecting neuronal excitability, synaptic transmission, and cell viability.

3.1 Electrophysiological Effects

-

Delayed Glutamate Clearance: DL-TBOA significantly prolongs the time glutamate remains in the synaptic cleft. In hippocampal slices, 200 μM DL-TBOA more than doubled the decay time constant (τ) of NMDAR responses to puffed glutamate (from 254 ms to 662 ms).[5]

-

Enhanced Receptor Activation: The elevated ambient glutamate leads to increased activation of both synaptic and extrasynaptic glutamate receptors. This is observed as an increase in the amplitude of evoked NMDA receptor-mediated currents and a tonic inward current in neurons.

-

Astrocytic Depolarization: Inactivation of glutamate transporters with DL-TBOA leads to a significant increase in the peak amplitude of astrocytic membrane depolarization in response to synaptic stimulation.[5]

-

Excitotoxicity: Prolonged exposure to high concentrations of DL-TBOA is neurotoxic. In organotypic hippocampal slice cultures, 48-hour application of DL-TBOA induced significant cell death, with EC₅₀ values ranging from 38 to 48 μM.[8] This cell death is preventable by glutamate receptor antagonists, confirming it is mediated by excitotoxicity.[8]

3.2 Effects in Pathophysiological Models

Under conditions of energy failure, such as ischemia, glutamate transporters can operate in reverse, releasing glutamate into the extracellular space and exacerbating excitotoxic damage.[8] Interestingly, applying a sub-toxic dose of DL-TBOA (10 μM) during an ischemic insult (oxygen and glucose deprivation) can be neuroprotective by blocking this reverse transport mechanism.[8]

Figure 2: Downstream Consequences of DL-TBOA-Mediated EAAT Inhibition.

Experimental Protocols

The following sections describe generalized methodologies employed in studies investigating the effects of DL-TBOA. Specific parameters may vary between individual experiments.

4.1 Organotypic Hippocampal Slice Culture and Electrophysiology

This in vitro method allows for the study of neuronal circuits in a preserved tissue environment.

-

Slice Preparation: Hippocampal slices (e.g., 400 μm thickness) are prepared from postnatal rat pups and cultured on membranes.[5]

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂.

-

Whole-Cell Patch-Clamp: Neurons or astrocytes are visualized using infrared differential interference contrast (IR-DIC) microscopy. Patch pipettes are filled with an internal solution (e.g., containing K-gluconate, HEPES, Mg-ATP, Na-GTP).

-

Data Acquisition: Recordings are made in voltage-clamp or current-clamp mode. Synaptic responses can be evoked by extracellular stimulation using a bipolar electrode.

-

DL-TBOA Application: DL-TBOA is dissolved to a stock concentration and then diluted into the ACSF to the final desired concentration for bath application.[5]

4.2 Enzyme-Based Amperometry for Glutamate Measurement

This technique provides real-time, high-resolution measurement of extracellular glutamate.

-

Microelectrode Preparation: A platinum-based microelectrode is coated with a matrix containing glutamate oxidase (GluOx). GluOx catalyzes the oxidation of glutamate, producing H₂O₂, which is then detected electrochemically at the platinum surface.

-

Calibration: The electrode is calibrated with known concentrations of L-glutamate to determine its sensitivity and selectivity.

-

In Situ Recording: The calibrated microelectrode is lowered into the brain region of interest (e.g., the CA1 region of a hippocampal slice).

-

DL-TBOA Perfusion: A stable baseline of ambient glutamate is recorded before switching to an ACSF solution containing DL-TBOA.

-

Data Analysis: The change in the amperometric signal is converted to a glutamate concentration based on the pre-experiment calibration.[5]

4.3 In Vivo Microdialysis

Microdialysis is used to sample and measure average extracellular neurotransmitter levels in the brain of a living animal.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Perfusion: The probe is perfused with ACSF at a low, constant flow rate (e.g., 0.5-2.0 μL/min). Molecules from the extracellular fluid, including glutamate, diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).

-

DL-TBOA Administration: After a stable baseline is established, DL-TBOA can be administered systemically or, more commonly, included in the perfusion fluid to be delivered directly to the tissue surrounding the probe.

-

Analysis: The glutamate concentration in the dialysate samples is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Figure 3: Generalized Workflow for an In Vitro DL-TBOA Experiment.

Conclusion

DL-TBOA is an indispensable pharmacological tool for investigating the roles of glutamate transporters in synaptic physiology and pathology. Its ability to competitively and non-transportably block all EAAT subtypes leads to a rapid and substantial increase in extracellular glutamate levels. This effect has been leveraged to demonstrate the critical role of EAATs in maintaining low ambient glutamate, preventing excitotoxicity, and shaping synaptic transmission. Studies utilizing DL-TBOA have revealed that glutamate homeostasis is a dynamic process, with transporters constantly working to counteract a continuous, non-vesicular efflux of glutamate. Understanding the multifaceted effects of DL-TBOA provides crucial insights for researchers in basic neuroscience and for professionals developing therapeutic strategies for conditions involving glutamate dysregulation, such as stroke, epilepsy, and neurodegenerative diseases.

References

- 1. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional and morphological characterization of glutamate transporters in the rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and selective competitive, non-transportable inhibitor of excitatory amino acid transporters (EAATs). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of DL-TBOA, serving as a technical guide for its application in neuroscience research and drug development. Key experimental data is summarized, and methodologies for relevant assays are detailed. Furthermore, a diagrammatic representation of its mechanism of action within the glutamatergic signaling pathway is provided.

Chemical Properties and Structure

DL-TBOA is a synthetic derivative of DL-threo-β-hydroxyaspartate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | DL-threo-β-Benzyloxyaspartic acid | |

| Molecular Formula | C₁₁H₁₃NO₅ | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| CAS Number | 205309-81-5 | [2] |

| Appearance | White solid | [2] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | |

| Storage | Desiccate at -20°C | [2] |

| Canonical SMILES | N--INVALID-LINK--=O)OCc1ccccc1">C@@HC(O)=O | [2] |

Mechanism of Action and Biological Activity

DL-TBOA functions as a competitive antagonist at the glutamate binding site of EAATs, effectively blocking the reuptake of glutamate from the synaptic cleft without being transported into the cell itself.[1] This inhibition of glutamate transport leads to an elevation of extracellular glutamate levels, which can induce neuronal damage and seizures in a dose-dependent manner.[2][3] DL-TBOA exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1]

Inhibitory Activity Data

The inhibitory potency of DL-TBOA against various human EAAT subtypes is presented below.

| Transporter Subtype | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| EAAT1 (GLAST) | 42 µM (COS-1 cells) | 70 µM | [2][4] |

| 9.3 µM (HEK293 cells) | |||

| 9.0 µM (Xenopus laevis oocytes) | [1] | ||

| EAAT2 (GLT-1) | 5.7 µM (COS-1 cells) | 6 µM | [2][4] |

| 2.2 µM (HEK293 cells) | |||

| 116 nM (Xenopus laevis oocytes) | [1] | ||

| EAAT3 (EAAC1) | 6 µM | [4] | |

| 9.3 µM (HEK293 cells) | |||

| EAAT4 | 4.4 µM | [4] | |

| EAAT5 | 3.2 µM | [4] |

Signaling Pathway

DL-TBOA's primary effect is on the glutamatergic synapse by blocking the function of EAATs located on both neurons and glial cells. This leads to an accumulation of glutamate in the extracellular space, resulting in overactivation of postsynaptic glutamate receptors and subsequent excitotoxicity.

Caption: Mechanism of DL-TBOA action at the glutamatergic synapse.

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent common experimental workflows for studying the effects of DL-TBOA.

In Vitro Glutamate Uptake Inhibition Assay in Transfected COS-1 Cells

This protocol is based on the methodology used to determine the inhibitory constants of DL-TBOA on EAATs.[1][2]

Caption: Workflow for a glutamate uptake inhibition assay.

Modified Phosphate-Buffered Saline Composition:

-

137 mM NaCl

-

2.7 mM KCl

-

8.1 mM Na₂HPO₄

-

1.5 mM KH₂PO₄

-

1 mM MgCl₂

-

1 mM CaCl₂

-

10 mM D-glucose

In Vivo Microdialysis for Measuring Extracellular Amino Acid Levels

This protocol is based on in vivo experiments demonstrating the effect of DL-TBOA on extracellular glutamate and aspartate.[2][3]

Caption: Workflow for in vivo microdialysis experiment.

Ringer Krebs Medium Composition (in mM):

-

118 NaCl

-

4.5 KCl

-

1.18 MgSO₄

-

1.2 KH₂PO₄

-

2.5 CaCl₂

-

25 NaHCO₃

Applications in Research

DL-TBOA serves as a critical pharmacological tool for:

-

Investigating the physiological and pathological roles of EAATs.[1]

-

Studying glutamate-mediated neurotoxicity and excitotoxicity.[2][5]

-

Elucidating the contribution of glutamate transporters to synaptic transmission and plasticity.[6]

-

Exploring the therapeutic potential of modulating glutamate uptake in various neurological and psychiatric disorders.

-

Investigating the role of EAATs in cancer cell death.[7]

Conclusion

DL-TBOA is a well-characterized and potent inhibitor of excitatory amino acid transporters. Its specific, non-transportable nature makes it an invaluable tool for dissecting the complex roles of glutamate transport in the central nervous system and other tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize DL-TBOA in their studies.

References

- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]

- 7. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of DL-TBOA: A Technical Guide

An In-depth Examination of a Potent Excitatory Amino Acid Transporter Inhibitor for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used inhibitor of excitatory amino acid transporters (EAATs). This document details the quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Introduction: The Role of Excitatory Amino Acid Transporters

Excitatory amino acid transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high fidelity of synaptic transmission. The five known subtypes of EAATs (EAAT1 to EAAT5) are critical targets for understanding and potentially treating various neurological disorders. The development of selective inhibitors has been instrumental in elucidating the physiological and pathological roles of these transporters.

Discovery and Synthesis of DL-TBOA

DL-TBOA was developed as a potent, non-transportable blocker of EAATs, derived from DL-threo-β-hydroxyaspartate.[1][2] Its synthesis represented a significant advancement in the field, providing a more stable and potent tool compared to previously available inhibitors. While detailed, step-by-step synthesis protocols are often proprietary, the general approach involves the benzylation of the hydroxyl group of DL-threo-β-hydroxyaspartate. More recent chemoenzymatic methods have also been developed to produce optically pure isomers of TBOA, which have been crucial in dissecting the specific interactions with EAAT subtypes.[3]

Quantitative Analysis of DL-TBOA's Inhibitory Activity

The inhibitory potency of DL-TBOA has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data from radiolabeled substrate uptake assays and electrophysiological recordings.

Table 1: Inhibitory Potency (IC50) of DL-TBOA on EAAT Subtypes

| EAAT Subtype | IC50 (µM) | Assay Method | Cell Line | Reference(s) |

| EAAT1 | 70 | [14C]Glutamate Uptake | COS-1 | [1] |

| EAAT2 | 6 | [14C]Glutamate Uptake | COS-1 | [1] |

| EAAT3 | 6 | [14C]Glutamate Uptake | COS-1 | [1] |

| EAAT1 | 33 | Labeled Glutamate Uptake | Transiently Expressing Cells | [4] |

| EAAT2 | 6.2 | Labeled Glutamate Uptake | Transiently Expressing Cells | [4] |

| EAAT3 | 15 | Labeled Glutamate Uptake | Transiently Expressing Cells | [4] |

Table 2: Inhibition Constants (Ki) of DL-TBOA for EAAT Subtypes

| EAAT Subtype | Ki (µM) | Assay Method | Cell Line/System | Reference(s) |

| EAAT1 | 42 | [14C]Glutamate Uptake | COS-1 | [1] |

| EAAT2 | 5.7 | [14C]Glutamate Uptake | COS-1 | [1] |

| EAAT4 | 4.4 | Electrophysiology | Xenopus Oocytes | [2] |

| EAAT5 | 3.2 | Electrophysiology | Xenopus Oocytes | [2] |

Table 3: Electrophysiological Characterization of DL-TBOA

| EAAT Subtype | Kb (µM) | Method | System | Reference(s) |

| EAAT1 | 9.0 | Two-Electrode Voltage Clamp | Xenopus Oocytes | [1] |

| EAAT2 | 0.116 | Two-Electrode Voltage Clamp | Xenopus Oocytes | [1] |

Key Experimental Protocols

The characterization of DL-TBOA has relied on two primary experimental approaches: radiolabeled substrate uptake assays and electrophysiological recordings.

Radiolabeled Glutamate Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [14C]glutamate or [3H]D-aspartate) into cells expressing a specific EAAT subtype.

Experimental Workflow:

Workflow for a typical radiolabeled glutamate uptake assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

COS-1 or HEK293 cells are cultured in appropriate media.

-

Cells are transiently transfected with a plasmid containing the cDNA for the desired human EAAT subtype using a suitable transfection reagent.[1]

-

-

Uptake Assay:

-

24-48 hours post-transfection, cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[5]

-

Cells are pre-incubated with varying concentrations of DL-TBOA for a defined period (e.g., 10-30 minutes).[5][6]

-

The uptake reaction is initiated by adding a fixed concentration of radiolabeled substrate (e.g., 50 nM [3H]L-glutamate).[6]

-

Incubation proceeds for a short duration (e.g., 5-10 minutes) at room temperature or 37°C.[6][7]

-

Uptake is terminated by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.[5][7]

-

-

Quantification:

-

Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).[5][8]

-

The radioactivity in the cell lysates is quantified using a scintillation counter.[6][7]

-

Non-specific uptake is determined in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor.

-

The concentration of DL-TBOA that inhibits 50% of the specific uptake (IC50) is calculated by fitting the data to a dose-response curve.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of currents mediated by EAATs expressed in the membrane of Xenopus laevis oocytes. It is used to determine if a compound is a substrate (induces a current) or a blocker (inhibits the substrate-induced current).

Experimental Workflow:

Workflow for Two-Electrode Voltage Clamp (TEVC) recording.

Detailed Methodology:

-

Oocyte Preparation:

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection, filled with 3 M KCl.[9][11]

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).[11]

-

A substrate such as L-glutamate is applied to elicit an inward current mediated by the expressed EAAT.

-

After a stable baseline current is recorded, the substrate is co-applied with varying concentrations of DL-TBOA to measure the inhibition of the substrate-induced current.[1]

-

-

Data Analysis:

-

The amplitude of the current in the presence and absence of DL-TBOA is measured.

-

The blocker dissociation constant (Kb) can be determined from the concentration-dependent inhibition of the substrate-induced current.

-

Mechanism of Action and Downstream Signaling

DL-TBOA is a competitive inhibitor of EAATs, meaning it binds to the same site as glutamate but is not transported across the membrane.[1] This blockade of glutamate uptake leads to an accumulation of extracellular glutamate, which can then activate various glutamate receptors on nearby neurons and glial cells.

Signaling Pathways Activated by Increased Extracellular Glutamate:

The elevated extracellular glutamate resulting from EAAT inhibition by DL-TBOA primarily activates ionotropic glutamate receptors (iGluRs), namely NMDA and AMPA receptors, leading to downstream signaling cascades.

Downstream signaling pathways affected by DL-TBOA.

Conclusion

DL-TBOA remains an indispensable pharmacological tool for investigating the roles of excitatory amino acid transporters in health and disease. Its potent, non-transportable, and competitive inhibitory action allows for the precise manipulation of extracellular glutamate levels, providing valuable insights into synaptic transmission, plasticity, and excitotoxicity. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience. Further development of even more subtype-selective EAAT inhibitors will continue to refine our understanding of the complex roles of glutamate transport in the central nervous system.

References

- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. scribd.com [scribd.com]

- 7. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus [app.jove.com]

- 8. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

A Technical Guide to Utilizing DL-TBOA for the Study of Glutamate-Mediated Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent pharmacological tool used to investigate the mechanisms of glutamate-mediated neurotoxicity. We will cover its mechanism of action, key quantitative data, relevant signaling pathways, and detailed experimental protocols.

Introduction: Glutamate Excitotoxicity and the Role of EAATs

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system. Its extracellular concentrations are tightly regulated to ensure high signal-to-noise ratio for synaptic transmission and to prevent neuronal damage.[1][2] This regulation is primarily managed by a family of high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[3] When glutamate uptake is impaired, its accumulation in the synaptic cleft leads to the over-activation of glutamate receptors, initiating a cascade of events known as "excitotoxicity."[1][4] This process is implicated in a wide range of neurodegenerative disorders and acute brain injuries like stroke.[1]

DL-TBOA is a competitive and non-transportable blocker of all EAAT subtypes, making it an invaluable tool for modeling and studying glutamate excitotoxicity in vitro and ex vivo.[5] Unlike other inhibitors, it is not transported into the cell, meaning it does not release glutamate via heteroexchange, providing a more direct method for studying the effects of uptake blockade.[2]

Mechanism of Action of DL-TBOA

DL-TBOA functions by competitively binding to EAATs, preventing the uptake of glutamate from the extracellular space.[6] This blockade leads to a rapid, calcium-independent increase in extracellular glutamate concentration, sufficient to activate ionotropic glutamate receptors like NMDA and AMPA receptors.[2] The sustained activation of these receptors triggers excessive calcium (Ca²⁺) influx, which initiates downstream neurotoxic pathways leading to neuronal death.[7] DL-TBOA is highly selective for EAATs over ionotropic and metabotropic glutamate receptors.[8]

Quantitative Data: Inhibitory Profile of DL-TBOA

The potency of DL-TBOA varies across the different EAAT subtypes. This information is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Activity of DL-TBOA on Human EAAT Subtypes

| Transporter Subtype | IC₅₀ Value (μM) | Kᵢ Value (μM) | Kₘ Value (μM) |

|---|---|---|---|

| EAAT1 (GLAST) | 70[9][10] | 9.3¹ | 2.8³ |

| EAAT2 (GLT-1) | 6[9][10] | 2.2¹ | 0.59³ |

| EAAT3 (EAAC1) | 6[9][10] | - | 1.8³ |

| EAAT4 | - | 4.4²[9][10] | - |

| EAAT5 | - | 3.2²[9][10] | - |

¹Determined in [³H]-d-Asp uptake assays in HEK293 cells. ²Determined for competitive blocking action.[9][10] ³Determined in a FLIPR Membrane Potential (FMP) assay.

Table 2: Effective Concentrations of DL-TBOA in Neurotoxicity Studies

| Experimental Model | Effect | Concentration | Duration | Citation |

|---|---|---|---|---|

| Organotypic Hippocampal Slices | Induces significant cell death | EC₅₀: 38-48 µM | 48 hours | [3] |

| Organotypic Hippocampal Slices | Saturating concentration for cell death | 100 µM | 48 hours | [3] |

| Organotypic Hippocampal Slices | Reduces OGD-induced cell death | 10 µM (sub-toxic) | During OGD |[3] |

Signaling Pathways in DL-TBOA-Induced Neurotoxicity

Inhibition of EAATs by DL-TBOA initiates a well-defined excitotoxic cascade. The process begins with the accumulation of extracellular glutamate, leading to the overstimulation of glutamate receptors and culminating in apoptotic or necrotic cell death.[11][12]

References

- 1. The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual face of glutamate: from a neurotoxin to a potential survival factor—metabolic implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate transporters and retinal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-TBOA | Tocris Bioscience 1223 product information [labome.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]

- 11. researchgate.net [researchgate.net]

- 12. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-TBOA in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and widely used pharmacological tool in neuroscience research. As a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), DL-TBOA has been instrumental in elucidating the critical role of glutamate uptake in synaptic transmission, neuronal excitability, and the pathophysiology of various neurological disorders. This technical guide provides an in-depth overview of DL-TBOA, including its mechanism of action, key experimental applications with detailed protocols, and a summary of its quantitative effects on neuronal function.

Core Mechanism of Action

DL-TBOA competitively blocks all five subtypes of sodium-dependent glutamate transporters (EAAT1-5), thereby preventing the removal of glutamate from the extracellular space.[1][2] Unlike substrate inhibitors, DL-TBOA is not transported into the cell, which prevents confounding effects such as heteroexchange.[3][4] This blockade of glutamate uptake leads to an accumulation of extracellular glutamate, which can then activate both synaptic and extrasynaptic glutamate receptors.[3][5]

The primary signaling pathway affected by DL-TBOA is the regulation of extracellular glutamate concentration, which is crucial for maintaining a high signal-to-noise ratio for glutamatergic neurotransmission and preventing excitotoxicity.

References

- 1. DL-TBOA | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 2. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

Methodological & Application

Application Notes and Protocols for DL-Threo-β-Benzyloxyaspartate (DL-TBOA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and selective inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[1][2] As a non-transportable blocker, DL-TBOA is a valuable pharmacological tool for investigating the physiological and pathological roles of glutamate transport in various cellular and disease models.[2] These application notes provide detailed protocols for utilizing DL-TBOA in cell culture experiments, with a focus on studying excitotoxicity and cell viability.

Mechanism of Action

DL-TBOA competitively inhibits glutamate uptake by EAATs, thereby increasing the extracellular concentration of glutamate.[2][3] This mechanism is crucial for studying phenomena such as excitotoxicity, where excessive glutamate receptor activation leads to neuronal damage.[4][5][6] DL-TBOA shows selectivity for different EAAT subtypes, making it a versatile tool for dissecting the specific roles of each transporter.[7][8]

Quantitative Data Summary

The following tables summarize the inhibitory constants and effective concentrations of DL-TBOA from various in vitro studies.

Table 1: Inhibitory Potency of DL-TBOA on Human Excitatory Amino Acid Transporters (EAATs)

| Transporter Subtype | IC₅₀ (μM) | Kᵢ (μM) |

| EAAT1 (Glast) | 70 | 42[2][3][7] |

| EAAT2 (GLT-1) | 6 | 5.7[2][3][7] |

| EAAT3 (EAAC1) | 6 | - |

| EAAT4 | - | 4.4[7][8] |

| EAAT5 | - | 3.2[7][8] |

Table 2: Effective Concentrations of DL-TBOA in Cell Culture Experiments

| Cell Line/Culture Type | Concentration (μM) | Incubation Time | Observed Effect | Reference |

| Hippocampal Slice Cultures | 38 - 48 (EC₅₀) | 48 hours | Induction of cell death | [1] |

| Hippocampal Slice Cultures | 100 | 48 hours | Significant cell death (prevented by glutamate receptor antagonists) | [1] |

| Hippocampal Slice Cultures | 10 | During OGD | Protection against ischemia-induced cell death | [1] |

| HCT116 and LoVo Cells | 70 - 350 | 48 hours | Enhancement of SN38-induced loss of viability | [7] |

| HCT116 and LoVo Cells | 350 | 48 hours | Reversal of Oxaliplatin-induced loss of viability | [7][9] |

Experimental Protocols

Protocol 1: Induction of Excitotoxicity and Cell Viability Assessment

This protocol describes the use of DL-TBOA to induce excitotoxic cell death in neuronal cultures and its assessment using a propidium iodide (PI) uptake assay.

Materials:

-

Neuronal cell culture (e.g., primary hippocampal or cortical neurons, or a suitable neuronal cell line)

-

DL-TBOA (powder)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution

-

Glutamate receptor antagonists (e.g., NBQX and MK-801) (optional)

-

96-well culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.

-

Preparation of DL-TBOA Stock Solution: Prepare a stock solution of DL-TBOA in DMSO. For example, a 100 mM stock can be prepared and stored at -20°C.

-

Treatment:

-

Dilute the DL-TBOA stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 μM).

-

For control wells, add the same volume of vehicle (culture medium with the corresponding percentage of DMSO).

-